molecular formula C16H15N5O2 B12176784 3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-(pyridin-3-ylmethyl)propanamide

3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-(pyridin-3-ylmethyl)propanamide

Cat. No.: B12176784
M. Wt: 309.32 g/mol
InChI Key: IYOPFXRVNLTKPI-UHFFFAOYSA-N
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Description

This compound features a pyrido[2,1-c][1,2,4]triazin-4-one core linked to a propanamide chain, with a pyridin-3-ylmethyl substituent at the amide nitrogen. The pyridin-3-ylmethyl group introduces additional aromatic and basic character, which may influence solubility and target binding .

Properties

Molecular Formula

C16H15N5O2

Molecular Weight

309.32 g/mol

IUPAC Name

3-(4-oxopyrido[2,1-c][1,2,4]triazin-3-yl)-N-(pyridin-3-ylmethyl)propanamide

InChI

InChI=1S/C16H15N5O2/c22-15(18-11-12-4-3-8-17-10-12)7-6-13-16(23)21-9-2-1-5-14(21)20-19-13/h1-5,8-10H,6-7,11H2,(H,18,22)

InChI Key

IYOPFXRVNLTKPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(C(=O)N2C=C1)CCC(=O)NCC3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-(pyridin-3-ylmethyl)propanamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-(pyridin-3-ylmethyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted pyrido[2,1-c][1,2,4]triazinone derivatives.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable target for synthetic chemists interested in developing new methodologies for constructing complex heterocycles.

    Biology: Its biological activity has prompted research into its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

    Medicine: The compound’s ability to interact with specific molecular targets has led to investigations into its use as a drug candidate.

Mechanism of Action

The mechanism by which 3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-(pyridin-3-ylmethyl)propanamide exerts its effects is thought to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological activity. For example, it may inhibit certain kinases involved in cell signaling, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

N-(3,3-Diphenylpropyl)-3-(4-Oxo-4H-Pyrido[2,1-c][1,2,4]Triazin-3-yl)Propanamide

  • Structural Differences: The core pyridotriazinone and propanamide chain are retained, but the substituent is a bulky 3,3-diphenylpropyl group instead of pyridin-3-ylmethyl.
  • This modification may alter target selectivity compared to the pyridylmethyl variant .

3-(4-Oxo-1,2,3-Benzotriazin-3(4H)-yl)-N-([1,2,4]Triazolo[4,3-a]Pyridin-3-ylmethyl)Propanamide

  • Structural Differences: The core heterocycle is benzotriazinone (fused benzene-triazinone) instead of pyridotriazinone. The substituent is a [1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl group.
  • Implications: The benzotriazinone core may exhibit distinct electronic properties due to the benzene ring, affecting redox stability. The triazolopyridine substituent introduces additional nitrogen atoms, possibly enhancing interactions with enzymes like kinases or proteases .

N-Aryl Propanamide Derivatives (Compounds 4–12 from )

  • Structural Differences : These compounds retain the propanamide backbone but vary in substituents (e.g., methoxyphenyl, chlorophenyl, pyrazolyl, or triazolyl groups).
  • Chlorophenyl derivatives (e.g., Compounds 7–9): The chlorine atom introduces electronegativity, possibly improving metabolic stability. Triazolyl derivatives (e.g., Compounds 10–12): The triazole ring offers hydrogen-bonding sites, which may boost affinity for enzymes like acetylcholinesterase (AChE) .

Molecular Properties

Compound Molecular Formula Molecular Weight Key Substituent
Target Compound C17H15N6O2 (estimated) ~347.34 g/mol Pyridin-3-ylmethyl
N-(3,3-Diphenylpropyl) Analog C26H24N5O2 462.50 g/mol 3,3-Diphenylpropyl
Benzotriazinone Analog C17H15N7O2 349.35 g/mol [1,2,4]Triazolo[4,3-a]pyridin-3-yl
N-Methoxyphenyl Propanamide C13H15N3O2 245.28 g/mol 2-Methoxyphenyl

Biological Activity

3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-(pyridin-3-ylmethyl)propanamide is a heterocyclic compound characterized by its unique pyrido-triazine core and propanamide side chain. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research and enzyme inhibition.

Chemical Structure

The compound's molecular formula is C16H15N5O2C_{16}H_{15}N_{5}O_{2} with a molecular weight of approximately 305.33 g/mol. Its structure suggests that it may interact with various biological targets, including enzymes and receptors involved in critical biochemical pathways.

Anticancer Properties

Recent studies have indicated that compounds with similar triazine structures exhibit significant anticancer activity. For instance, derivatives of triazine have been shown to induce apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of pro-apoptotic factors like p53 and Bax .

Table 1: Summary of Anticancer Activity Studies

CompoundCell LineIC50 (µM)Mechanism of Action
3bMCF-70.25Induces apoptosis via caspase activation
3bMDA-MB-2310.50Promotes autophagy through mTOR inhibition

Enzyme Inhibition

The mechanism of action for 3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)-N-(pyridin-3-ylmethyl)propanamide likely involves its interaction with enzymes. The compound may bind to the active site of specific enzymes, inhibiting their activity or modulating receptor functions. This is particularly relevant for enzymes involved in cancer progression and survival .

Structure-Activity Relationship (SAR)

The unique structural features of this compound suggest that modifications to the pyridine or triazine moieties could enhance biological activity. Research indicates that introducing various substituents can significantly affect the potency and selectivity of these compounds against specific biological targets .

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Pyridine substitutionIncreased binding affinity to target enzymes
Triazine modificationsEnhanced cytotoxicity against cancer cells

Case Studies and Research Findings

A notable study explored a library of triazine derivatives for their anticancer effects on multicellular spheroids derived from MCF7 cells. The results indicated that certain derivatives exhibited greater than 70% cytotoxicity at low concentrations, highlighting the potential of these compounds as therapeutic agents .

Another investigation focused on the apoptotic mechanisms activated by these compounds, revealing that they can trigger pathways involving ROS production and NF-kB suppression, which are critical in cancer cell survival .

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